molecular formula C13H9BrOS B13735380 S-(p-Bromophenyl) thiobenzoate CAS No. 28122-80-7

S-(p-Bromophenyl) thiobenzoate

Katalognummer: B13735380
CAS-Nummer: 28122-80-7
Molekulargewicht: 293.18 g/mol
InChI-Schlüssel: SMAUCUNUIDJINO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(p-Bromophenyl) thiobenzoate: is an organic compound that belongs to the class of thiobenzoates It is characterized by the presence of a bromophenyl group attached to a thiobenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(p-Bromophenyl) thiobenzoate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of acyl chloride and thiol or thiophenol as starting materials . The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: S-(p-Bromophenyl) thiobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiobenzoate moiety to a thiol or thioether.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiobenzoates.

Wirkmechanismus

The mechanism of action of S-(p-Bromophenyl) thiobenzoate involves its ability to act as a photoinitiator. Upon exposure to ultraviolet light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals then initiate polymerization reactions, leading to the formation of polymer networks. The molecular targets and pathways involved in this process include the absorption of UV light by the thiobenzoate moiety and the subsequent generation of reactive intermediates that drive the polymerization reaction .

Vergleich Mit ähnlichen Verbindungen

  • S-Phenyl thiobenzoate
  • S-Benzyl thiobenzoate
  • S-(p-Methylphenyl) thiobenzoate

Comparison: S-(p-Bromophenyl) thiobenzoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to other thiobenzoates. The bromine atom enhances the compound’s reactivity and allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the bromophenyl group contributes to the compound’s photoinitiating properties, making it particularly useful in UV-curing applications .

Eigenschaften

CAS-Nummer

28122-80-7

Molekularformel

C13H9BrOS

Molekulargewicht

293.18 g/mol

IUPAC-Name

S-(4-bromophenyl) benzenecarbothioate

InChI

InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI-Schlüssel

SMAUCUNUIDJINO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.